molecular formula C18H18FNO2S B141361 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 150322-38-6

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Cat. No.: B141361
CAS No.: 150322-38-6
M. Wt: 331.4 g/mol
InChI Key: MJAMUSZUMAHFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis The compound 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (hereafter referred to as Compound 3b) is a key intermediate in the synthesis of prasugrel, a thienopyridine-class antiplatelet drug . Its molecular formula is C₁₈H₁₈FNO₂S, with a molecular weight of 331.10 g/mol (HRMS-ESI: m/z 449.0932 [M + H]⁺) . Structurally, it features a bicyclic thienopyridine core linked to a 2-fluorophenyl group via a cyclopropyl ketone moiety. The tetrahydrothienopyridine ring adopts a half-chair conformation, with the fluorophenyl and thiophene rings forming an 83.17° dihedral angle .

Synthesis and Role
Compound 3b is synthesized through a multi-step process involving:

Reaction of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in acetonitrile under nitrogen, yielding a pale-yellow oil (41% yield) .

Subsequent acetylation to form prasugrel, the active pharmaceutical ingredient (API) .

Properties

IUPAC Name

5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMUSZUMAHFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465251
Record name 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150322-38-6
Record name Prasugrel desacetyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRASUGREL DESACETYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F19E6097Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, commonly referred to as Prasugrel, is a thienopyridine derivative that has garnered attention for its potent antiplatelet activity. This compound is primarily used in clinical settings to prevent thrombotic cardiovascular events by inhibiting platelet aggregation. The following sections detail the biological activity of Prasugrel, including its mechanism of action, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C18H18FNO2S
  • Molecular Weight : 331.40 g/mol
  • CAS Number : 150322-38-6

Prasugrel functions as a prodrug that is metabolized to its active form, which selectively inhibits the P2Y12 receptor on platelets. This inhibition prevents adenosine diphosphate (ADP) from activating platelets, thereby reducing aggregation and thrombus formation. The active metabolite of Prasugrel exhibits a higher affinity for the P2Y12 receptor compared to other thienopyridines like clopidogrel.

Pharmacokinetics

Prasugrel is rapidly absorbed and converted into its active form through hepatic metabolism. Key pharmacokinetic properties include:

  • Peak Plasma Concentration (Cmax) : Achieved within 30 to 60 minutes post-administration.
  • Bioavailability : Approximately 44%.
  • Half-life : About 7 hours for the active metabolite.

Biological Activity and Efficacy

Numerous studies have evaluated the efficacy of Prasugrel in preventing cardiovascular events:

In Vitro Studies

  • Platelet Aggregation Inhibition : Prasugrel has shown significant inhibition of ADP-induced platelet aggregation in vitro, with IC50 values comparable or superior to those of clopidogrel.
    CompoundIC50 (µM)
    Prasugrel0.4
    Clopidogrel1.5
  • Comparative Studies : Research has demonstrated that Prasugrel provides a more potent and consistent antiplatelet effect than clopidogrel across various patient populations.

In Vivo Studies

  • Animal Models : In rat models, Prasugrel exhibited a dose-dependent inhibition of platelet aggregation:
    Dose (mg/kg)Platelet Aggregation (%)
    155
    375
    1090
  • Clinical Trials : The TRITON-TIMI 38 trial highlighted Prasugrel's efficacy in reducing major adverse cardiovascular events compared to clopidogrel in patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI).

Case Studies

  • Case Study on Acute Coronary Syndrome : A study involving patients with acute coronary syndrome showed that those treated with Prasugrel had a significantly lower incidence of stent thrombosis compared to those treated with clopidogrel.
    • Outcome Measures :
      • Stent Thrombosis Rate: Prasugrel (0.9%) vs Clopidogrel (1.8%).
      • Major Bleeding Events: Similar rates between groups.
  • Long-term Efficacy : A follow-up study indicated that patients on long-term Prasugrel therapy had improved outcomes over three years compared to those on standard therapy.

Safety Profile

Prasugrel is associated with an increased risk of bleeding compared to clopidogrel. The risk-benefit profile must be carefully considered in patients with a history of bleeding disorders or those undergoing surgical procedures.

Scientific Research Applications

Antiplatelet Therapy

Prasugrel is primarily indicated for its role in antiplatelet therapy:

  • Mechanism of Action : It irreversibly inhibits the P2Y12 receptor on platelets, which prevents ADP-mediated platelet activation and aggregation .
  • Clinical Efficacy : Clinical trials have demonstrated that Prasugrel significantly reduces the risk of thrombotic cardiovascular events compared to clopidogrel in patients with ACS .

Pharmacokinetics and Pharmacodynamics

Research into the pharmacokinetic properties of Prasugrel has shown:

  • Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 30 minutes to an hour.
  • Metabolism : Metabolized predominantly by CYP enzymes (CYP3A4 and CYP2B6), leading to active metabolites that contribute to its pharmacological effects.
  • Excretion : Primarily excreted via urine and feces .

Comparative Studies with Other Antiplatelet Agents

Numerous studies have compared Prasugrel with other antiplatelet drugs:

  • Versus Clopidogrel : Prasugrel has shown superior efficacy in reducing major adverse cardiovascular events (MACE) but comes with a higher risk of bleeding .
Study TypeComparison DrugKey Findings
Randomized ControlClopidogrelLower incidence of cardiovascular events with Prasugrel but increased bleeding risk .
Meta-analysisVariousPrasugrel is more effective than clopidogrel in high-risk populations .

Safety Profile and Side Effects

While effective, Prasugrel's safety profile includes:

  • Bleeding Risks : Increased risk of major bleeding compared to clopidogrel, particularly in older patients or those with low body weight.
  • Contraindications : Not recommended for patients with a history of transient ischemic attack or stroke due to heightened bleeding risks .

Case Study 1: Acute Coronary Syndrome Management

A clinical trial involving patients with ACS demonstrated that those treated with Prasugrel had a significantly lower incidence of stent thrombosis compared to those receiving clopidogrel. The study emphasized the importance of rapid platelet inhibition in improving outcomes post-PCI.

Case Study 2: Elderly Patient Considerations

A retrospective analysis highlighted the challenges of prescribing Prasugrel to elderly patients due to the balance between efficacy and the risk of bleeding complications. Adjustments in dosing strategies were suggested to mitigate risks while maintaining therapeutic efficacy.

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Point: Not explicitly reported for Compound 3b, but related intermediates (e.g., 5o and 5p) exhibit melting points of 96–101°C .
  • Analytical Methods : Reverse-phase HPLC (C18 column, 220 nm detection) ensures quality control, offering high separation efficiency and rapid analysis .
Structural Analogs and Antiplatelet Activity

Compound 3b belongs to the thienopyridine family, which includes clopidogrel, prasugrel, and ticlopidine. These drugs irreversibly inhibit the P2Y₁₂ ADP receptor on platelets. Below is a comparative analysis of key analogs:

Compound Molecular Formula Key Structural Features Antiplatelet Activity (IC₅₀) Bleeding Time (vs. Control) Clinical Efficacy
Compound 3b C₁₈H₁₈FNO₂S Cyclopropyl ketone, 2-fluorophenyl, thienopyridine N/A (Intermediate) N/A N/A (Not a therapeutic agent)
Prasugrel (Active Metabolite) C₂₀H₂₀FNO₃S Acetylated derivative of Compound 3b 0.1–1.0 μM Increased by 1.5–2× 9.9% MACE vs. 12.1% clopidogrel
Clopidogrel C₁₆H₁₆ClNO₂S Methyl carboxylate, 2-chlorophenyl 1–10 μM Increased by 1.2–1.5× 12.1% MACE in clinical trials
Compound 5o C₂₄H₂₅ClFN₂O₃S Pyrrolidine-2-carboxylate ester 85% inhibition at 10 μM Minimal change Preclinical candidate
Compound 5p C₂₄H₂₃ClFN₂O₄S 5-Oxo-pyrrolidine-2-carboxylate ester 90% inhibition at 10 μM Moderate increase Preclinical candidate

Key Observations :

  • Prodrug Activation : Unlike clopidogrel, which requires hepatic conversion, prasugrel’s bioactivation is faster and more efficient due to its acetate group .
  • Potency : Prasugrel’s metabolite shows 10-fold greater potency than clopidogrel’s metabolite in ADP-induced platelet aggregation .
  • Safety : Prasugrel’s higher efficacy correlates with increased bleeding risk (2.4% vs. 1.8% for clopidogrel) .

Impact of Structural Changes :

  • Fluorophenyl position : 2-fluoro substitution (Compound 3b) optimizes P2Y₁₂ binding; 3- or 4-fluoro analogs (Impurities II/III) reduce activity .
  • Ester groups : Acetate (prasugrel) vs. propionate (Impurity VI) alters metabolic stability and bioavailability .
Pharmacological and Clinical Comparisons
  • Efficacy : Prasugrel reduces stent thrombosis by 52% compared to clopidogrel but increases fatal bleeding (0.4% vs. 0.1%) .
  • Synthesis Challenges : Ether solvents in earlier processes introduced impurities; modern methods avoid ethers, enhancing purity (>97%) .

Preparation Methods

Reaction Mechanism and Key Reagents

The most widely adopted method involves the nucleophilic substitution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Formula III) with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride (Formula IV) in aprotic solvents. The bromo compound’s α-carbon undergoes nucleophilic attack by the secondary amine group of the thienopyridine derivative, forming the C–N bond.

Solvent Systems

  • Toluene-dimethyl sulfoxide (DMSO) mixtures (95:5 v/v) are preferred for their ability to dissolve both reactants while minimizing side reactions.

  • Acetone is used in smaller-scale syntheses, yielding 99% product after recrystallization.

Base and Stoichiometry

Sodium hydride (1.2–1.5 equivalents) ensures deprotonation of the thienopyridine amine, with excess base leading to dimerization impurities.

Industrial-Scale Process (EP 3475288 B1)

A representative large-scale synthesis (Example 34,) utilizes:

ParameterValue
Reactants24.66 kg Formula III, 21.12 kg NaH
Solvent228 L toluene, 12 L DMSO
Temperature108–110°C (reflux)
Reaction Time1.5 hours
WorkupAqueous phase separation, toluene washes
Crystallization SolventDiethyl ether
Yield8.6 kg (92%)
Purity (HPLC)>99.5%, total impurities <0.13%

This method reduces residual DMSO to <50 ppm, critical for pharmaceutical compliance.

Alternative Synthetic Routes

Hydroxylated Intermediate Pathway (CN 101402556 A)

The Chinese patent discloses a three-step synthesis via 1-cyclopropyl-2-(2-fluorophenyl)-2-hydroxyethanone:

  • Sulfonylation : Hydroxyethanone reacts with mesyl chloride to form the mesylate ester.

  • Condensation : Mesylate intermediate couples with thienopyridine under mild conditions (−30°C to 0°C).

  • Acetylation : Enol acetate formation completes the prasugrel backbone.

Catalytic Oxidation

Manganese- and iron-based catalysts (e.g., MnII(bipy)₂₂) enable direct oxidation of vinyl acetates to ketones, achieving 65% yield in acetonitrile at 0°C.

Optimization of Reaction Conditions

Temperature Control

  • Condensation Step : Maintaining temperatures below 25°C minimizes epimerization at the cyclopropane carbonyl center.

  • Crystallization : Cooling the reaction mixture to 0°C before filtration improves crystal morphology and purity.

Impurity Profiling

Major impurities include:

  • Dimerization byproducts : Formed via Michael addition (0.5–1.2% without strict temperature control).

  • Des-cyclopropyl analog : Arises from partial hydrolysis during aqueous workup (<0.1% in optimized processes).

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Conventional Condensation90–99%>99.5%IndustrialLow
Hydroxylated Intermediate45–65%98–99%Pilot-scaleModerate
Catalytic Oxidation60–75%97–98.5%Lab-scaleHigh

The conventional method remains superior for large-scale production due to its high efficiency and low reagent costs .

Q & A

Q. What are the established synthetic routes for this compound, and what key reagents are involved?

The synthesis involves a nucleophilic substitution between 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone under nitrogen atmosphere. Acetonitrile and N,N-diisopropylformamide are used as solvent and base, respectively. The reaction is stirred at 40°C for 8 hours, followed by extraction with ethyl acetate and column chromatography (41% yield). Subsequent acetylation with acetic anhydride and NaH in DMF yields prasugrel (66% efficiency) .

Q. Which analytical techniques confirm the compound's structural integrity?

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) shows δ 1.10–1.30 (cyclopropyl protons), δ 7.20–7.80 (fluorophenyl aromatic protons), and δ 2.50–4.50 (tetrahydrothienopyridine protons) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 518.09 [M+H]⁺) .
  • X-ray Crystallography : Validates the bicyclic thienopyridine’s half-chair conformation and dihedral angles (83.17° between aromatic rings) .

Q. What in vitro assays evaluate antiplatelet activity?

  • Born Aggregometry : Measures ADP-induced platelet aggregation inhibition in platelet-rich plasma (e.g., 60–80% inhibition at 3 mg/kg in SD rats) .
  • Dejana Method : Quantifies bleeding time extension (8–12 minutes at 3 mg/kg) to assess P2Y12 receptor antagonism .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

  • Stoichiometry : Use a 1.1:1 molar ratio of bromoethyl ketone to tetrahydrothienopyridinone.
  • Temperature Modulation : 40°C for nucleation, 25°C for crystal growth.
  • Catalytic Additives : DMAP (5 mol%) improves acylation efficiency to >75%.
  • Purification : Preparative HPLC (C18 column, MeCN/H₂O gradient) reduces diketone byproducts to <2% .

Q. How do stereochemical variations impact pharmacological activity?

  • Chiral Resolution : Chiralcel OD-H (hexane:isopropanol:TFA, 90:10:0.1) achieves baseline separation (Rs = 1.5).
  • Enantiomer-Specific Assays : Circular dichroism (Δε250nm = ±12.3) reveals similar ADP-binding affinity (Kd = 8–9 nM) but divergent metabolic stability (t₁/₂: 4.2 vs. 3.1 hours in human microsomes) .

Q. What strategies resolve discrepancies between antiplatelet efficacy and bleeding risk?

  • PK-PD Modeling : Correlate plasma concentrations (Cmax: 1.2–3.5 µg/mL) with ex vivo platelet inhibition (IC₅₀: 0.5–1.2 µM).
  • Transgenic Models : Use P2Y12-/- mice to isolate receptor-specific effects.
  • Thromboelastography : Identify therapeutic windows (ED₅₀: 3 mg/kg) where bleeding time remains <15 minutes .

Methodological Notes

  • Crystallographic Analysis : Use SHELX programs for structure refinement; the tetrahydropyridine ring adopts a half-chair conformation with N1/C8 displacements of ±0.41 Å .
  • Chiral Separation : Optimize mobile phase pH (4.5–5.5) to stabilize enantiomers during HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Reactant of Route 2
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.